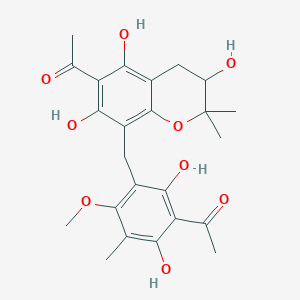
Isomallotochromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomallotochromanol is a naturally occurring compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the chromanol family of compounds and is structurally similar to vitamin E. Isomallotochromanol has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Applications De Recherche Scientifique
Inhibition of Pro-inflammatory Cytokine Expression
Isomallotochromanol, derived from Mallotus japonicus, has been found to significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated macrophages. This inhibition occurs through the suppression of nuclear factor-kappaB (NF-kappaB) activation, a key factor in inflammatory responses (Ishii et al., 2003).
Inhibition of Nitric Oxide Production
Isomallotochromanol exhibits strong inhibitory activity against nitric oxide production, with an IC50 of 10.7 microM. This compound reduces the induction of inducible nitric oxide synthase (iNOS) protein and mRNA expression in activated macrophages, indicating its potential in pharmacological applications for conditions where nitric oxide production is a concern (Ishii et al., 2001).
Potential in Food Industry
Isomallotochromanol, being a derivative of isomalt, may hold potential in the food industry. Isomalt is a non-cariogenic sweetener used in sugar-free candy and chewing gum, and its effects on enamel de- and remineralization have been studied. The inclusion of isomalt in toothpaste showed a positive effect on the de/remineralization balance when used under practical conditions (Takatsuka et al., 2008).
Stability in Pharmaceutical Formulations
Isomalt and its diastereomer mixtures, closely related to isomallotochromanol, have shown potential as stabilizing excipients in pharmaceutical formulations, particularly in freeze-drying processes. These compounds help retain protein activity during freeze-drying and subsequent storage, suggesting their utility in developing stable pharmaceutical products (Tuderman et al., 2018).
Propriétés
Numéro CAS |
126026-32-2 |
|---|---|
Nom du produit |
Isomallotochromanol |
Formule moléculaire |
C24H28O9 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3 |
Clé InChI |
XBXKUYYCBXJGEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |
Synonymes |
6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman isomallotochromanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



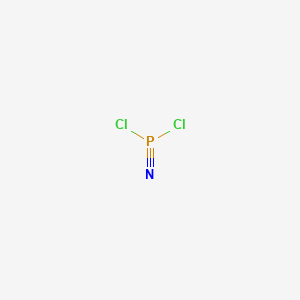
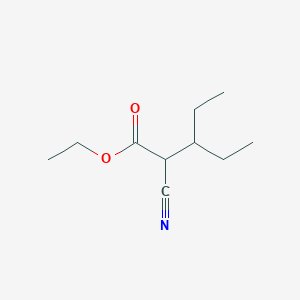
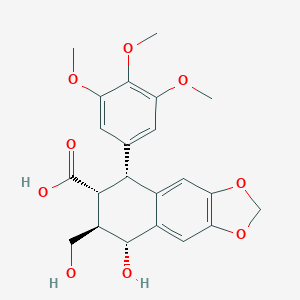
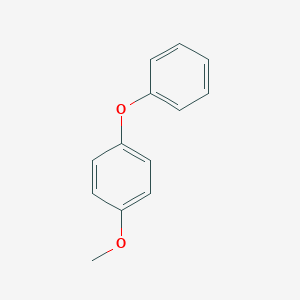

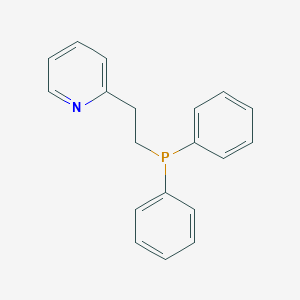
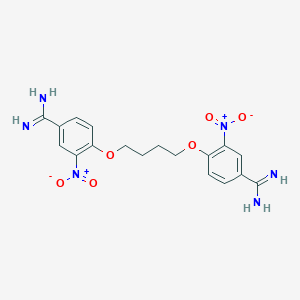
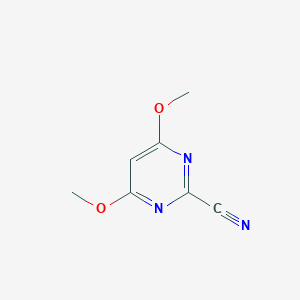

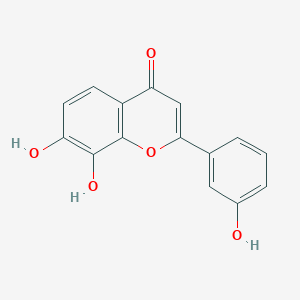
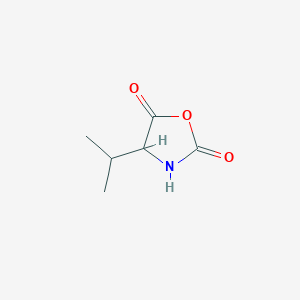
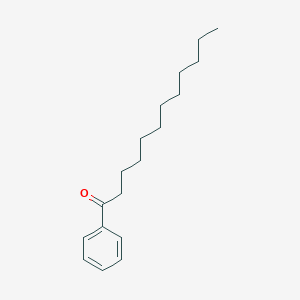
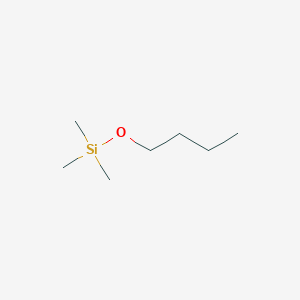
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)